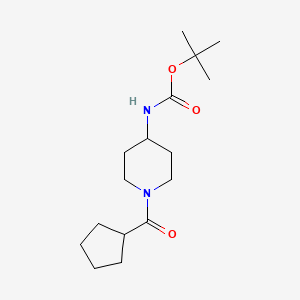

tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate

Overview

Description

“tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C16H28N2O3 . It has a molecular weight of 296.41 .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a cyclopentanecarbonyl group and a tert-butyl carbamate group .Physical And Chemical Properties Analysis

“tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications

Process Development and Synthesis

A study by Wenjie Li et al. (2012) detailed the process development and pilot-plant synthesis of a structurally similar compound, focusing on efficient and scalable synthesis methodologies. The compound was prepared via an efficient one-pot, two-step telescoped sequence, highlighting its potential as an intermediate in pharmaceutical manufacturing Li et al., 2012.

Chemical Synthesis and Inhibitor Development

John Y. L. Chung et al. (2006) described the synthesis of a naphthyridone p38 MAP kinase inhibitor, showcasing the chemical versatility of tert-butyl piperidinyl compounds in developing treatments for conditions like rheumatoid arthritis and psoriasis. The synthesis involved chemoselective Grignard addition, highlighting the compound's role in medicinal chemistry Chung et al., 2006.

Anti-malarial Activity

Research by W. Cunico et al. (2009) on piperazine derivatives, including those with a tert-butyl carbamate group, showed anti-malarial activity, suggesting the potential of such compounds in developing anti-malarial therapeutics. The study also examined the molecular structures to understand the activity relationship Cunico et al., 2009.

Intermediate for Vandetanib Synthesis

Min Wang et al. (2015) synthesized tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, highlighting the role of tert-butyl piperidine derivatives in synthesizing kinase inhibitors used in cancer treatment Wang et al., 2015.

Inhibitory Activity Against Enzymes Linked to Alzheimer’s Disease

A study by I. Celik et al. (2020) evaluated benzoxazole derivatives with a tert-butyl piperazine/piperidine moiety for their inhibitory activity against enzymes related to Alzheimer’s disease. This research underscores the compound's utility in exploring therapeutic agents for neurodegenerative diseases Celik et al., 2020.

Safety and Hazards

The safety data sheet for a similar compound, “tert-Butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate”, indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to handle “tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate” with appropriate safety precautions.

properties

IUPAC Name |

tert-butyl N-[1-(cyclopentanecarbonyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)17-13-8-10-18(11-9-13)14(19)12-6-4-5-7-12/h12-13H,4-11H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOYTRXLEICOMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate](/img/structure/B3085068.png)

![4-Bromothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3085089.png)

![Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate](/img/structure/B3085115.png)

![[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3085123.png)

![Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3085150.png)